molecular formula C11H10N6 B3243536 3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine CAS No. 158001-32-2

3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine

Cat. No.: B3243536
CAS No.: 158001-32-2
M. Wt: 226.24 g/mol
InChI Key: VYCKPCRFRSNUMN-UHFFFAOYSA-N
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Description

3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-D]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistent quality. The choice of reagents and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated pyridine derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines.

Scientific Research Applications

3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine
  • 6-(Pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine
  • 3-Methyl-6-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine

Uniqueness

3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. The presence of both the methyl and pyridinyl groups enhances its binding affinity to molecular targets and its overall stability, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-methyl-6-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c1-6-8-9(12)14-10(15-11(8)17-16-6)7-2-4-13-5-3-7/h2-5H,1H3,(H3,12,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCKPCRFRSNUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=NC2=NN1)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine
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3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine
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3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine
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3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine
Reactant of Route 5
3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine
Reactant of Route 6
3-Methyl-6-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine

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